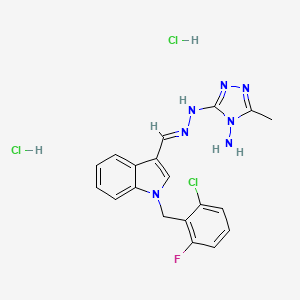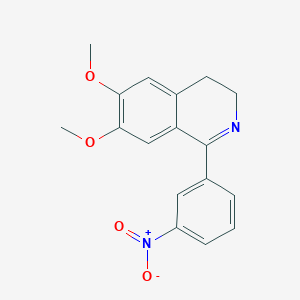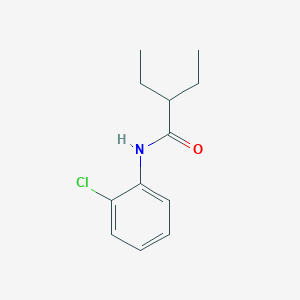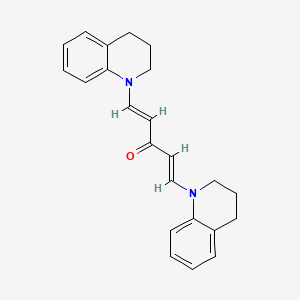![molecular formula C18H16N2O2S B5882019 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as D740, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been found to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been found to possess neuroprotective properties by protecting neurons from oxidative stress and apoptosis.
Wirkmechanismus
The mechanism of action of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell growth, proliferation, and inflammation. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to regulate the expression of various genes involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been found to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been found to regulate the expression of various genes involved in cell growth, proliferation, and apoptosis. In addition, it has been found to possess antioxidant properties by reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability, making it suitable for further research. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine its toxicity and safety profile.
Zukünftige Richtungen
Future research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to determine its toxicity and safety profile in vivo. Future research should also focus on improving its solubility and bioavailability to enhance its efficacy as a potential therapeutic agent. Finally, studies on the pharmacokinetics and pharmacodynamics of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide should be conducted to determine the optimal dosage and administration route.
Synthesemethoden
The synthesis of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves the reaction of 2,6-dimethylaniline with carbon disulfide to form 2,6-dimethylphenyl isothiocyanate, which is then reacted with 2-aminobenzo[b]furan to form N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. The synthesis has been optimized to produce high yields of pure N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, making it suitable for further research.
Eigenschaften
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-6-5-7-12(2)16(11)19-18(23)20-17(21)15-10-13-8-3-4-9-14(13)22-15/h3-10H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZZDIBHWLBSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dimethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)